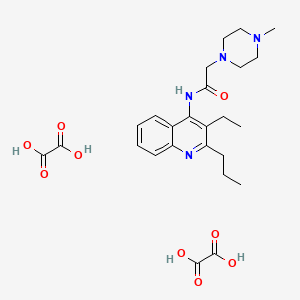![molecular formula C17H14F2N4O B6048787 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6048787.png)
2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPA-714 and is a selective ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. TSPO is expressed in various tissues, including the brain, and is involved in several physiological and pathological processes.
Wirkmechanismus
DPA-714 binds selectively to 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, which is upregulated in activated microglia and astrocytes during neuroinflammation. The binding of DPA-714 to 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide results in the modulation of several signaling pathways that are involved in the regulation of inflammation, apoptosis, and oxidative stress. DPA-714 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including the modulation of the immune response, reduction of oxidative stress, and the promotion of neuroprotection. DPA-714 has been shown to reduce the activation of microglia and astrocytes, which are involved in the pathogenesis of several neurological disorders. DPA-714 has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments, including its high selectivity for 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, which allows for the specific targeting of neuroinflammation. DPA-714 is also a useful tool for imaging neuroinflammation in vivo using PET. However, DPA-714 has some limitations, including its relatively low affinity for 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide compared to other ligands, which may limit its sensitivity for detecting low levels of neuroinflammation.
Zukünftige Richtungen
There are several future directions for the scientific research on DPA-714, including the development of more potent and selective 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide ligands for imaging and therapeutic applications. The use of DPA-714 in combination with other therapeutic agents, such as anti-inflammatory drugs, may also be explored for the treatment of neurological disorders. Additionally, the role of 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide in other physiological and pathological processes, such as cancer, may be investigated further.
Synthesemethoden
The synthesis of DPA-714 involves several steps, including the reaction of 3,4-difluoroaniline with 2-(1H-imidazol-1-yl) acetic acid to obtain the intermediate compound. This intermediate is then reacted with 2-(3-bromopropyl) pyridine to obtain the final product, DPA-714. The synthesis of DPA-714 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, DPA-714 has been shown to be a useful tool for imaging neuroinflammation in vivo using positron emission tomography (PET). This imaging technique allows for the non-invasive detection of neuroinflammation, which is a hallmark of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(3,4-difluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-4-3-12(8-15(14)19)9-16(24)22-10-13-2-1-5-21-17(13)23-7-6-20-11-23/h1-8,11H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBCYBREHYGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6048708.png)
![methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6048717.png)
![3-[(2-ethyl-1-benzofuran-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6048721.png)
![[1,2-phenylenebis(oxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6048729.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6048738.png)

![3-[1-(2,3-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6048748.png)
![2-{[2-(2-iodo-4-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6048749.png)
![2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6048750.png)
![2-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6048755.png)

![2-cyclopropyl-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6048781.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B6048784.png)